2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile
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Overview
Description
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is an organic compound with a unique structure that includes an indanone moiety linked to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile typically involves the reaction of 1-indanone with acetonitrile in the presence of a base. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions at the nitrile group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Reduction: 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetonitrile
Substitution: Various substituted acetonitrile derivatives
Scientific Research Applications
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- 2-(1-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Uniqueness
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
22186-58-9 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroinden-2-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11(9)13/h1-4,9H,5,7H2 |
InChI Key |
HVLNBQJMBUKRML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)CC#N |
Origin of Product |
United States |
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